Endosomal Retention vs. Cytosolic Delivery
Under conditions permissive for endocytosis, (Arg)9-TAMRA entered cells but did not appreciably escape endosomal compartments within the 1-hour timescale studied. In contrast, spontaneous membrane-translocating peptides (SMTPs) carrying the identical TAMRA cargo filled the cytoplasm with diffuse, non-punctate fluorescence, indicating direct cytosolic delivery [1]. This differential subcellular fate represents a fundamental distinction between (Arg)9-based and SMTP-based delivery strategies.
| Evidence Dimension | Subcellular localization after 1-hour incubation |
|---|---|
| Target Compound Data | Punctate endosomal distribution; negligible cytosolic escape within 1 h |
| Comparator Or Baseline | SMTP-TAMRA conjugates (spontaneous membrane-translocating peptides) |
| Quantified Difference | Diffuse cytoplasmic fluorescence (SMTP) vs. punctate endosomal retention ((Arg)9) |
| Conditions | Live-cell fluorescence microscopy; conditions permissive for endocytosis |
Why This Matters
Researchers studying endosomal uptake pathways require a probe that faithfully reports endocytic entry without confounding cytosolic escape, while those seeking cytosolic delivery should avoid (Arg)9-TAMRA in favor of SMTP-based alternatives.
- [1] He J, Kauffman WB, Fuselier T, Naveen SK, Voss TG, Hristova K, Wimley WC. Direct cytosolic delivery of polar cargo to cells by spontaneous membrane-translocating peptides. J Biol Chem. 2013 Oct 11;288(41):29974-86. View Source
